molecular formula C23H18N2O5S B11060051 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B11060051
M. Wt: 434.5 g/mol
InChI Key: OAOJRDPTLMCJFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzofuran and indole moieties, followed by their coupling and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the best reaction conditions and catalysts. Additionally, continuous flow chemistry techniques can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and indole moieties, leading to the formation of quinone-like structures.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C23H18N2O5S

Molecular Weight

434.5 g/mol

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide

InChI

InChI=1S/C23H18N2O5S/c1-12(26)21-13(2)30-19-9-7-14(11-17(19)21)24-31(28,29)20-10-8-18-22-15(20)5-4-6-16(22)23(27)25(18)3/h4-11,24H,1-3H3

InChI Key

OAOJRDPTLMCJFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)N(C5=O)C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.